molecular formula C12H16O2 B7998440 2-(sec-Butoxymethyl)benzaldehyde

2-(sec-Butoxymethyl)benzaldehyde

Cat. No.: B7998440
M. Wt: 192.25 g/mol
InChI Key: WMGOUXKPAZXKPY-UHFFFAOYSA-N
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Description

2-(sec-Butoxymethyl)benzaldehyde is an organic compound characterized by the presence of a benzaldehyde group substituted with a sec-butyloxy methyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(sec-Butoxymethyl)benzaldehyde typically involves the reaction of benzaldehyde with sec-butyl alcohol in the presence of an acid catalyst. The reaction proceeds via the formation of an intermediate hemiacetal, which subsequently undergoes dehydration to yield the desired product. Commonly used acid catalysts include sulfuric acid and p-toluenesulfonic acid.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer advantages in terms of efficiency and scalability. The use of solid acid catalysts in packed bed reactors is a common approach to facilitate the reaction while minimizing by-product formation.

Chemical Reactions Analysis

Types of Reactions

2-(sec-Butoxymethyl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzaldehyde moiety can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; sulfonation using concentrated sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: 2-[(sec-Butyloxy)methyl]benzoic acid.

    Reduction: 2-[(sec-Butyloxy)methyl]benzyl alcohol.

    Substitution: Various substituted derivatives depending on the specific electrophilic aromatic substitution reaction.

Scientific Research Applications

2-(sec-Butoxymethyl)benzaldehyde finds applications in several scientific research areas:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of fragrances and flavoring agents.

Mechanism of Action

The mechanism of action of 2-(sec-Butoxymethyl)benzaldehyde depends on its specific application. In chemical reactions, the aldehyde group is typically the reactive site, undergoing nucleophilic addition or oxidation-reduction processes. In biological systems, the compound may interact with enzymes or receptors, modulating their activity through covalent or non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

    Benzaldehyde: Lacks the sec-butyloxy methyl group, making it less sterically hindered and more reactive in certain reactions.

    2-Methoxybenzaldehyde: Contains a methoxy group instead of a sec-butyloxy methyl group, leading to different electronic and steric effects.

    4-[(sec-Butyloxy)methyl]benzaldehyde: Similar structure but with the sec-butyloxy methyl group at the para position, affecting its reactivity and physical properties.

Uniqueness

2-(sec-Butoxymethyl)benzaldehyde is unique due to the presence of the sec-butyloxy methyl group, which imparts distinct steric and electronic properties. This uniqueness influences its reactivity and makes it a valuable compound for specific synthetic applications and research studies.

Properties

IUPAC Name

2-(butan-2-yloxymethyl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-3-10(2)14-9-12-7-5-4-6-11(12)8-13/h4-8,10H,3,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMGOUXKPAZXKPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OCC1=CC=CC=C1C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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